4-Fluoro-2-(piperidin-4-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(piperidin-4-yl)butanenitrile: is an organic compound with the molecular formula C₉H₁₅FN₂ It features a piperidine ring substituted with a fluoro group and a butanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(piperidin-4-yl)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobutyronitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine.
Reaction Mechanism: The deprotonated piperidine attacks the electrophilic carbon in 4-fluorobutyronitrile, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-(piperidin-4-yl)butanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-2-(piperidin-4-yl)butanoic acid.
Reduction: Formation of 4-fluoro-2-(piperidin-4-yl)butylamine.
Substitution: Formation of 4-methoxy-2-(piperidin-4-yl)butanenitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Fluoro-2-(piperidin-4-yl)butanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The nitrile group can undergo metabolic transformations, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-(piperidin-4-yl)butanenitrile
- 4-Fluoro-2-(piperidin-3-yl)butanenitrile
- 4-Fluoro-2-(piperidin-2-yl)butanenitrile
Comparison: 4-Fluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H15FN2 |
---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
4-fluoro-2-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H15FN2/c10-4-1-9(7-11)8-2-5-12-6-3-8/h8-9,12H,1-6H2 |
InChI-Schlüssel |
FJSKWNDLIAIFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(CCF)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.